molecular formula C13H14N2 B1615239 N-methyl-1-(5-phenylpyridin-2-yl)methanamine CAS No. 892502-02-2

N-methyl-1-(5-phenylpyridin-2-yl)methanamine

Cat. No.: B1615239
CAS No.: 892502-02-2
M. Wt: 198.26 g/mol
InChI Key: HHOWXRCPAWWJPH-UHFFFAOYSA-N
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Description

N-methyl-1-(5-phenylpyridin-2-yl)methanamine is a secondary amine featuring a pyridine ring substituted with a phenyl group at the 5-position and a methylaminoethyl side chain at the 2-position. Its structure combines aromatic and heteroaromatic moieties, making it a versatile scaffold for drug discovery and materials science.

Properties

IUPAC Name

N-methyl-1-(5-phenylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-13-8-7-12(9-15-13)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWXRCPAWWJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649933
Record name N-Methyl-1-(5-phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-02-2
Record name N-Methyl-1-(5-phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-phenylpyridin-2-yl)methanamine typically involves the reaction of 5-phenyl-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted pyridine derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

N-methyl-1-(5-phenylpyridin-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound has been investigated as a potential drug candidate for the treatment of neurological disorders due to its ability to modulate specific molecular targets.

    Industry: In industrial research, it is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-methyl-1-(5-phenylpyridin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure (pyridine-phenyl-methanamine) is shared with several analogs, but variations in substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Key Applications/Findings Reference
N-methyl-1-(5-phenylpyridin-2-yl)methanamine 5-phenylpyridin-2-yl Potential intermediate in kinase inhibitors or antimicrobial agents (inferred from analogs)
N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine Thieno[2,3-b]pyridine Riboswitch ligand (KD = ~5 µM for TPP riboswitch)
N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Imidazopyridine-aryl Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli)
N-methyl-1-(6-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine Imidazopyrimidine Intermediate in kinase inhibitor synthesis (e.g., BRD4 inhibitors)
N-methyl-1-{4-[(pyridin-2-yl)oxy]phenyl}methanamine Pyridyloxy-phenyl Structural analog with potential CNS activity (inferred from similar scaffolds)
N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Tetrahydro-pyran High-yield amination in water (74–92% yields)

Physicochemical Properties and SAR Insights

  • Steric Effects : Bulky substituents (e.g., aryl groups in imidazopyridines) improve antimicrobial activity but may reduce solubility .

Biological Activity

N-methyl-1-(5-phenylpyridin-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a pyridine ring substituted with a phenyl group. The synthesis typically involves the reaction of 5-phenylpyridin-2-amine with methylating agents to introduce the N-methyl group. This modification can significantly influence the compound's pharmacological properties.

Antitumor Properties

Research has indicated that derivatives of pyridine compounds exhibit notable cytotoxicity against various human tumor cell lines. For instance, studies have shown that certain phenylpyridine derivatives demonstrate promising activity against cancer cells, with GI50 values ranging from 1.18 to 13.5 μM against human tumor cell lines such as A549 and DU145 . The structure-activity relationship (SAR) suggests that modifications in the linker and substituents can enhance antitumor potency.

Table 1: Cytotoxic Activity of Related Compounds

CompoundGI50 (μM)Target Cell Lines
This compoundTBDTBD
Compound 1a2.40A549
Compound 1b1.18DU145

The mechanisms underlying the antitumor activity of this compound may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting Drug Resistance : Some derivatives have been identified as non-substrates for P-glycoprotein, suggesting they can overcome drug resistance mechanisms often seen in chemotherapy .
  • Impact on Cellular Signaling Pathways : Research indicates that these compounds may interfere with key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

  • In Vitro Studies : A study evaluated the effects of various phenylpyridine derivatives on cell lines resistant to traditional chemotherapeutics, demonstrating enhanced potency compared to standard treatments like paclitaxel .
  • In Vivo Models : Animal studies have shown that compounds similar to this compound can reduce tumor size and improve survival rates in xenograft models when administered at specific dosages.
  • Neuropharmacological Effects : Some derivatives have been investigated for their effects on serotonin receptors, indicating potential applications in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.